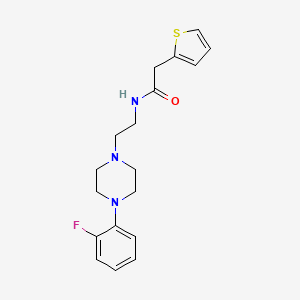
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H22FN3OS and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the realms of pain modulation and anticancer properties. This article synthesizes available research findings, including molecular docking studies, in vitro assays, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-fluorophenyl group and a thiophene moiety attached to an acetamide backbone. Its chemical structure can be represented as follows:
Pain Modulation
Research indicates that compounds similar to this compound act as modulators of the P2X3 receptor, which is implicated in pain pathways. The modulation of this receptor may provide avenues for developing analgesic therapies. For instance, studies have demonstrated that certain piperazine derivatives exhibit significant analgesic effects in animal models, suggesting that this compound may share similar properties .
Anticancer Activity
In vitro studies have assessed the anticancer potential of related compounds. For example, derivatives with similar structural features were evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity. Notably, compounds with piperazine substitutions have shown promising activity against human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cell lines. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .
Molecular Docking Studies
Molecular docking studies conducted using software like Schrodinger's Maestro have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound interacts favorably with proteins involved in cancer pathways and pain signaling. The docking results indicate that the presence of the thiophene ring enhances binding affinity due to π-stacking interactions with aromatic residues in target proteins .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine and thiophene components significantly influence biological activity. For instance:
- Piperazine Substituents : The introduction of halogen atoms (like fluorine) at specific positions on the phenyl ring enhances anticancer activity.
- Thiophene Modifications : Variations in the thiophene structure can alter pharmacokinetic properties and receptor binding profiles.
Case Studies
- Analgesic Efficacy : A study involving a series of piperazine derivatives demonstrated that compounds with a similar scaffold exhibited significant pain relief in rodent models, supporting further investigation into this compound for pain management applications.
- Anticancer Screening : In a comparative study, several derivatives were tested against HCT116 cells, revealing that those with similar piperazine structures had IC50 values significantly lower than 50 µM, indicating potential for further development as anticancer agents .
属性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-16-5-1-2-6-17(16)22-11-9-21(10-12-22)8-7-20-18(23)14-15-4-3-13-24-15/h1-6,13H,7-12,14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHRVJSBQUOVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













